1-(4-Aminocyclohexyl)piperidin-4-ol di2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Aminocyclohexyl)piperidin-4-ol di2,2,2-trifluoroacetate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology. This compound is of particular interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Aminocyclohexyl)piperidin-4-ol di2,2,2-trifluoroacetate typically involves the reaction of 4-aminocyclohexanol with piperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. The trifluoroacetate salt is then formed by reacting the resulting compound with trifluoroacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reactions are carried out in large reactors. The purification of the final product is achieved through crystallization or other separation techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-Aminocyclohexyl)piperidin-4-ol di2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Aminocyclohexyl)piperidin-4-ol di2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic properties, such as its use in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(4-Aminocyclohexyl)piperidin-4-ol di2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Aminocyclohexyl)piperidin-4-ol hydrochloride
- 1-(4-Aminocyclohexyl)piperidin-4-ol dihydrochloride
Uniqueness
1-(4-Aminocyclohexyl)piperidin-4-ol di2,2,2-trifluoroacetate is unique due to its trifluoroacetate salt form, which may confer different solubility and stability properties compared to its hydrochloride counterparts
Properties
Molecular Formula |
C15H24F6N2O5 |
---|---|
Molecular Weight |
426.35 g/mol |
IUPAC Name |
1-(4-aminocyclohexyl)piperidin-4-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H22N2O.2C2HF3O2/c12-9-1-3-10(4-2-9)13-7-5-11(14)6-8-13;2*3-2(4,5)1(6)7/h9-11,14H,1-8,12H2;2*(H,6,7) |
InChI Key |
SWZATEQLFJDMHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)N2CCC(CC2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.